molecular formula C22H27N2O12P B1143395 Tetracycline phosphate complex CAS No. 1336-20-5

Tetracycline phosphate complex

カタログ番号 B1143395
CAS番号: 1336-20-5
分子量: 542.43
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetracycline is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria . It is used clinically to treat bacterial infections such as Rocky Mountain spotted fever, typhus fever, tick fevers, Q fever, and Brill-Zinsser disease . It is also used to treat upper respiratory infections and acne .


Synthesis Analysis

Tetracyclines have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . The structure elucidation by Robert Woodward, Lloyd Hillyard Conover, and others in the 1950s, led to the development of modern tetracyclines .


Molecular Structure Analysis

The molecular formula of Tetracycline phosphate complex is C22H24N2O8 . The structure elucidation by Robert Woodward, Lloyd Hillyard Conover, and others in the 1950s, led to the development of modern tetracyclines .


Chemical Reactions Analysis

Tetracyclines undergo a wide variety of reactions at different pH values. For example, they form anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values . The transformation of epichlortetracycline, chlortetracycline, and isotetracycline at basic pH has been observed .


Physical And Chemical Properties Analysis

Tetracycline is a yellow to yellow with an orange cast powder . It forms complexes most readily with Fe3+, Fe2+, Cu2+, Ni2+, Co2+, Zn2+, Mn2+, Mg2+, Ca2+, Be2+, Al3+ among metal ions, phosphates, citrates, salicylates, p-hydroxybenzoates, saccharin anion, caffeine, urea, thiourea, polivinylpyrrolidone, serum albumin, lipoproteins, globulins, and RNA .

科学的研究の応用

Antibiotic Applications

Tetracycline antibiotics are broad-spectrum, well-tolerated, and easy-to-administer. They are effective against various diseases such as plague, cholera, typhoid, syphilis, Legionnaire’s disease, and anthrax. Some can also be used to treat malaria, Lyme disease, tuberculosis, Rocky Mountain spotted fever, and leprosy .

Luminescent Biosensors

The tetracycline molecule acts as an “antenna” or sensitizer, absorbing the excitation light and transferring the energy to the lanthanide ion. This principle can be applied to determine, indirectly, concentrations of lactose and galactose, alcohol, catalase, etc .

Hydrogen Peroxide Detection

A major increase in the luminescence of the EuTc complex was observed in the presence of hydrogen peroxide and also urea hydrogen peroxide. The possibility of quantifying the hydrogen peroxide using luminescence measurements is also promising for the indirect quantification of glucose and cholesterol since enzymatic reactions generate hydrogen peroxide .

Assay for Phosphate

Europium Tetracycline Complex can be used for the assay for phosphate .

Spectrofluorimetric Determination

The complex can be used for the spectrofluorimetric determination of lecithin, heparin, human serum albumin, citrate and other intermediates in the citric acid cycle, low density lipoproteins (LDL), the determination of the activity of phosphorylation .

Immunoassays

Europium Tetracycline Complex can be used in immunoassays .

Safety And Hazards

Tetracycline is classified as non-combustible, acute toxic hazardous, acute toxic Cat. 3 / toxic hazardous materials or hazardous materials causing chronic effects . It is harmful if swallowed .

将来の方向性

The tetracycline antibiotic class has acquired new valuable members due to the optimization of the chemical structure . Several chemical subgroups such as glycylcyclines, aminomethylcyclines, and fluorocyclines have excellent development potential . This class of antibiotics continues to arouse the interest of researchers, and as a result, new derivatives are being developed and studied primarily for the antibiotic effect and other biological effects .

特性

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.H3O4P/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-5(2,3)4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);(H3,1,2,3,4)/t9-,10-,15-,21+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXCSXYIPNHJHP-FMZCEJRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N2O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracycline metaphosphate

CAS RN

1336-20-5
Record name Metaphosphoric acid, sodium salt, compd. with [4S-(4α,4aα,5aα,6β,12aα)]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary mechanism of action of tetracycline phosphate complex?

A1: Tetracycline phosphate complex, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, , ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. [, , ] This effectively halts the addition of amino acids to the growing polypeptide chain, inhibiting protein synthesis and leading to bacterial growth inhibition or death. [, , ]

Q2: Does tetracycline phosphate complex exhibit activity against a broad range of bacterial species?

A2: Yes, tetracycline phosphate complex displays activity against a broad spectrum of gram-positive and gram-negative bacteria. [, , , , ] This broad-spectrum activity makes it a valuable therapeutic option for various bacterial infections, including those of the respiratory tract, urinary tract, and skin. [, , , , ]

Q3: Has the biological half-life of tetracycline phosphate complex been studied?

A5: Yes, research indicates that the apparent biological half-life of tetracycline can be influenced by repetitive dosing. One study observed an increase in the half-life from 6.3 hours to 10 hours during four days of repetitive dosing (every 12 hours). [] This finding highlights the importance of considering dosing regimens and potential accumulation when administering tetracycline phosphate complex.

Q4: What types of infections have been investigated in clinical trials involving tetracycline phosphate complex?

A4: Clinical trials have explored the use of tetracycline phosphate complex in treating a range of infections, including:

  • Nongonococcal urethritis: Studies have investigated its efficacy in treating this common sexually transmitted infection, often comparing it to other tetracycline formulations or antibiotics like oxytetracycline. [, ]
  • Streptococcal infections: Research has examined its use in treating these infections in children, comparing its effectiveness to other antibiotics like penicillin and demethylchlortetracycline. []
  • Gonorrhea: Tetracycline phosphate complex has been studied as a treatment option for gonorrhea in males, particularly in cases where penicillin resistance is a concern. [, , ]
  • Urinary tract infections: Clinical experience with tetracycline phosphate complex in treating urinary tract infections has been documented, sometimes in combination with other antimicrobial agents. [, , , ]
  • Soft tissue infections and pneumonia: Some studies have explored its use in treating these conditions, often in combination with other drugs like nystatin. [, ]

Q5: What is known about the safety profile of tetracycline phosphate complex?

A7: While generally considered safe and effective when used appropriately, tetracycline phosphate complex, like other tetracyclines, can cause side effects. [, , ] These can include gastrointestinal disturbances, photosensitivity reactions, and, in rare cases, more serious adverse events like liver toxicity. [, , ]

Q6: Are there any specific concerns regarding the use of tetracycline phosphate complex in certain populations?

A8: Tetracyclines are known to have the potential to cause tooth discoloration and affect bone development in children. [, ] Consequently, their use in children under eight years old is generally avoided. [, ] Pregnant women should also avoid tetracyclines for similar reasons. [, ]

Q7: What strategies have been investigated to improve the formulation and stability of tetracycline phosphate complex?

A7: Researchers have explored combining tetracycline phosphate complex with other agents to potentially enhance its therapeutic properties:

  • Amphotericin B: This antifungal agent has been combined with tetracycline phosphate complex to address concerns about potential fungal overgrowth during broad-spectrum antibiotic treatment. [, , ]
  • Sulphamethizole and Phenazopyridine: This combination, marketed as Uropol®, aims to provide both antibacterial and analgesic effects for urinary tract infections. []

Q8: What analytical techniques have been employed to study tetracycline phosphate complex?

A8: Various analytical methods have been used to characterize, quantify, and monitor tetracycline phosphate complex, including:

  • Spectrophotometry: This technique can be used to determine tetracycline concentrations in biological samples. []
  • Microbiological assays: These assays assess the antibacterial activity of tetracycline phosphate complex against specific bacterial strains. [, , , , ]
  • Capillary electrophoresis with laser-induced luminescence detection: This highly sensitive method has been utilized to quantify phosphate, a key component of the tetracycline phosphate complex. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。